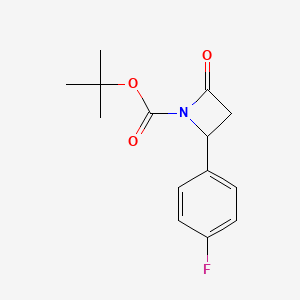

Tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

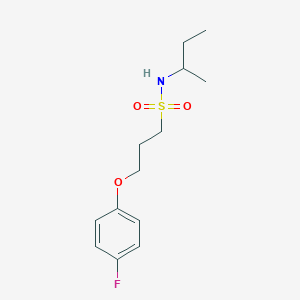

“Tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate” is a complex organic compound. It contains a tert-butyl group, a fluorophenyl group, and a carboxylate group attached to an azetidine ring. The azetidine ring is a four-membered cyclic amine, which is less common and more reactive than the typical six-membered ring structures found in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the azetidine ring, followed by the introduction of the fluorophenyl and tert-butyl groups. The carboxylate group could be introduced through a reaction with tert-butyl alcohol .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, with the various functional groups attached. The fluorophenyl group would likely contribute to the compound’s polarity, and the tert-butyl group could add steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring and the various functional groups. The azetidine ring is strained and therefore more reactive than larger ring structures. The fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a leaving group in certain reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s polarity, affecting its solubility in various solvents .Scientific Research Applications

Synthesis and Characterization

Tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate is involved in the synthesis of various chemical compounds. For example, its derivatives have been synthesized through condensation reactions, characterized by spectroscopic methods, and evaluated for their biological activities. One study details the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by LCMS, NMR, IR, and XRD, indicating its potential for further biological evaluations (Sanjeevarayappa et al., 2015).

Material Science Applications

In the field of material science, derivatives of this compound have contributed to the development of new materials. For instance, the synthesis of polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the compound's role in creating materials with high thermal stability and solubility in polar solvents, useful for producing flexible, tough films (Hsiao et al., 2000).

Enzymatic Activity and Catalysis

Research into the enzymatic activity and catalysis involving this compound derivatives has shown significant promise. Studies on the enzymatic C-demethylation of a novel dipeptidyl peptidase-4 inhibitor demonstrate the metabolic pathways and potential therapeutic applications of these compounds (Yoo et al., 2008). Additionally, the rational design of an L-histidine-derived minimal artificial acylase for the kinetic resolution of racemic alcohols highlights the compound's utility in enhancing the selectivity and efficiency of synthetic chemical processes (Ishihara et al., 2004).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate” would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its potential hazards, safe handling procedures, and emergency response guidelines .

Future Directions

Properties

IUPAC Name |

tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-11(8-12(16)17)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIGUXUHMAZYDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate](/img/structure/B2708430.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide](/img/structure/B2708433.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2708436.png)

![3-AMINO-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE](/img/structure/B2708437.png)

![N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2708441.png)

![2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid](/img/structure/B2708447.png)

![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)